4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzenesulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Thiazole and imidazole derivatives, which share structural similarities with this compound, have been reported to affect a variety of biochemical pathways . These pathways include those involved in inflammation, oxidative stress, cell proliferation, and microbial growth.
Pharmacokinetics
Thiazole compounds are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the stability and activity of chemical compounds .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Some thiazole derivatives have shown promising antimicrobial activity and cytotoxicity activity on human tumor cell lines
Molecular Mechanism
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 3-bromopyridine under specific conditions to form the thiazole-pyridine intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while oxidation of the thiazole ring could produce a sulfoxide or sulfone derivative .
Scientific Research Applications
4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities associated with the thiazole and pyridine rings.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-(2-(pyridin-2-yl)thiazol-4-yl)ethyl)benzenesulfonamide
- 4-bromo-N-(2-(2-(pyridin-4-yl)thiazol-4-yl)ethyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide lies in the specific positioning of the pyridine ring, which can significantly influence its biological activity and binding affinity to molecular targets. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs .
Properties
IUPAC Name |
4-bromo-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S2/c17-13-3-5-15(6-4-13)24(21,22)19-9-7-14-11-23-16(20-14)12-2-1-8-18-10-12/h1-6,8,10-11,19H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYHYXMWBMCAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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